

# Vapor Pressure of Solid Hafnium Tetrachloride: A Technical Guide

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## Compound of Interest

Compound Name: *Hafnium tetrachloride*

Cat. No.: *B085390*

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This technical guide provides an in-depth overview of the vapor pressure characteristics of solid **hafnium tetrachloride** ( $\text{HfCl}_4$ ). A thorough understanding of the sublimation behavior of  $\text{HfCl}_4$  is critical for its application in various fields, including the synthesis of hafnium-based compounds, chemical vapor deposition (CVD) for semiconductor manufacturing, and as a catalyst in organic chemistry. This document compiles quantitative data, details experimental methodologies for vapor pressure determination, and presents a visual representation of a typical experimental workflow.

## Quantitative Vapor Pressure Data

The vapor pressure of solid **hafnium tetrachloride** has been determined by various researchers. The relationship between temperature and vapor pressure is crucial for controlling sublimation rates in practical applications. The data is commonly expressed through the Clausius-Clapeyron equation, which relates the logarithm of the vapor pressure to the inverse of the absolute temperature.

Several empirical equations have been developed to model the vapor pressure of solid  $\text{HfCl}_4$  over different temperature ranges. These are summarized in the table below for easy comparison.

Temperature Range (K)	Pressure Units	Equation	Source
476 - 681	Torr	$\log_{10}(P) = -5197/T + 11.712$	[1][2]
398 - 500	Pa	$P = 10^{(13.64 - 5112 / (T + 273.15))}$	[2]
472 - 595	Pa	$\log(P) = (13.87 \pm 0.20) - (5220 \pm 110)/T$	[3]

Specific Vapor Pressure Data Points:

Temperature (°C)	Vapor Pressure
190	1 mmHg
315	1 atm (sublimation point)

Enthalpy of Sublimation:

The enthalpy of sublimation ( $\Delta H_{\text{sub}}$ ) is a critical thermodynamic parameter that can be derived from the vapor pressure curve. It represents the energy required to change one mole of a substance from a solid to a gaseous state.

Enthalpy of Sublimation (kJ/mol)	Temperature Range (K)	Reference
$97.9 \pm 1.2$	398 - 500	Tangri and Bose, 1994
$107.9 \pm 0.8$	353 - 433	Izmailovich, Khodeev, et al., 1973

## Experimental Protocols for Vapor Pressure Measurement

The determination of the vapor pressure of a solid like **hafnium tetrachloride** requires precise and controlled experimental setups. Two common methods cited in the literature are the transpiration method and the static method using a membrane null-manometer.

## Transpiration Method

The transpiration technique is a dynamic method for measuring vapor pressure. In this method, an inert carrier gas is passed over a sample of solid  $\text{HfCl}_4$  maintained at a constant temperature. The carrier gas becomes saturated with the **hafnium tetrachloride** vapor. By measuring the mass of  $\text{HfCl}_4$  transported by a known volume of the carrier gas, the partial pressure of the  $\text{HfCl}_4$  can be calculated using the ideal gas law.

### Key Experimental Steps:

- **Sample Preparation:** A known mass of purified **hafnium tetrachloride** is placed in a temperature-controlled sample boat within a furnace.
- **Carrier Gas Flow:** A precisely controlled flow of an inert gas (e.g., argon) is passed over the sample.
- **Saturation:** The carrier gas becomes saturated with  $\text{HfCl}_4$  vapor as it flows over the solid.
- **Condensation and Measurement:** The gas mixture is then passed through a condenser where the  $\text{HfCl}_4$  is deposited. The amount of condensed  $\text{HfCl}_4$  is determined by weighing the condenser before and after the experiment.
- **Calculation:** The vapor pressure is calculated from the mass of sublimed  $\text{HfCl}_4$ , the volume of the carrier gas, and the temperature of the sample.

## Static Method (Membrane Null-Manometer)

The static method directly measures the vapor pressure of the solid in a closed system at equilibrium. A membrane null-manometer is a sensitive instrument used for this purpose.

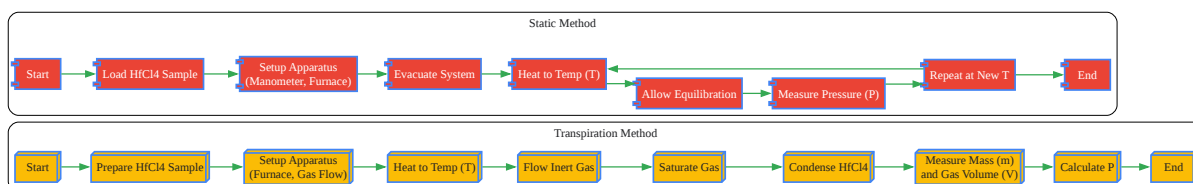
### Key Experimental Steps:

- **Sample Loading:** A small, known amount of  $\text{HfCl}_4$  is placed in a sealed, evacuated container connected to the manometer.

- **Heating:** The container is placed in a furnace and heated to the desired temperature.
- **Pressure Measurement:** As the  $\text{HfCl}_4$  sublimates, it exerts a pressure on a thin diaphragm within the manometer. An external pressure of an inert gas is applied to the other side of the diaphragm to balance this pressure. When the diaphragm is in its "null" position (indicating equal pressure on both sides), the externally applied pressure is equal to the vapor pressure of the  $\text{HfCl}_4$ .
- **Data Collection:** The vapor pressure is recorded at various stable temperatures to generate the vapor pressure curve.

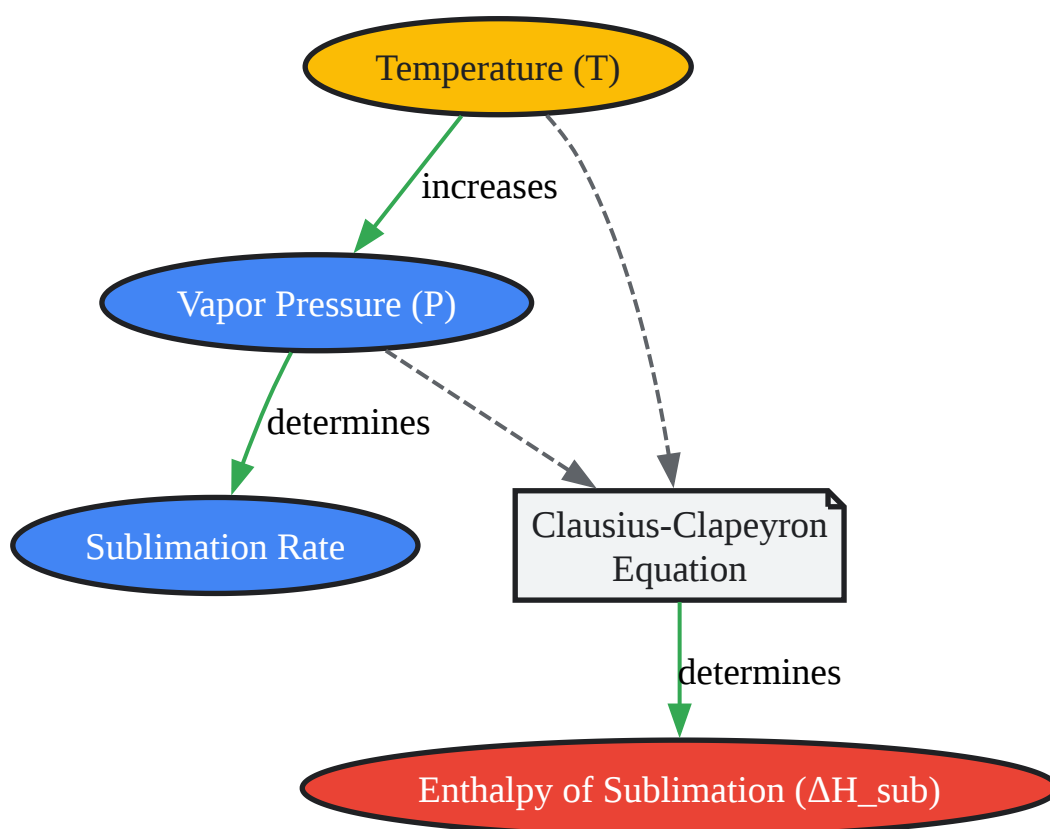
## Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.



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Caption: Experimental workflows for vapor pressure measurement of solid  $\text{HfCl}_4$ .



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Caption: Relationship between temperature, vapor pressure, and sublimation of  $\text{HfCl}_4$ .

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## References

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